molecular formula C18H21N7O B2891253 6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine CAS No. 2320215-29-8

6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine

Cat. No. B2891253
CAS RN: 2320215-29-8
M. Wt: 351.414
InChI Key: ZPNZCFANFSMKKT-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-ol” is a chemical compound with the CAS Number: 122001-78-9 . It has a molecular weight of 136.15 . The compound is a white solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of related compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .


Molecular Structure Analysis

The InChI code for “6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-ol” is 1S/C7H8N2O/c10-7-4-5-2-1-3-6 (5)8-9-7/h4H,1-3H2, (H,9,10) . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .


Physical And Chemical Properties Analysis

The compound “6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-ol” is a white solid . The compound is stored at temperatures between 0-5°C .

properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-13-8-15(24-23-14(13)3-1)26-9-12-4-6-25(7-5-12)18-16-17(20-10-19-16)21-11-22-18/h8,10-12H,1-7,9H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZCFANFSMKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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